2-(1,3-Dioxolan-2-yl)thiazole
Overview
Description
2-(1,3-Dioxolan-2-yl)thiazole is a heterocyclic compound that features both a thiazole ring and a dioxolane ring The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom The dioxolane ring is a five-membered ring containing three carbon atoms and two oxygen atoms
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-(1,3-dioxolan-2-yl)thiazole, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by the compound.
Mode of Action
For instance, they may activate or inhibit biochemical pathways, stimulate or block receptors in biological systems . The specific mode of action for this compound would depend on its specific target and the biological activity it exhibits.
Biochemical Pathways
Thiazole compounds are known to influence various biochemical pathways depending on their specific targets and biological activities . They may activate or stop certain biochemical pathways, leading to various downstream effects .
Result of Action
Given the diverse biological activities of thiazole compounds, the effects could range from antioxidant, analgesic, anti-inflammatory effects to antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
2-(1,3-Dioxolan-2-yl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its aromaticity, which allows it to participate in electron delocalization and form stable interactions with biomolecules . It has been observed that this compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant benefits . Additionally, the compound can bind to proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes and protection against oxidative stress . Furthermore, the compound can alter gene expression profiles by interacting with transcription factors, thereby influencing cellular responses to environmental stimuli. In terms of cellular metabolism, this compound has been found to enhance mitochondrial function and energy production, contributing to improved cellular health .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For example, this compound has been shown to inhibit the activity of certain kinases involved in inflammatory pathways, thereby reducing inflammation . Additionally, the compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity for several weeks, making it suitable for prolonged experimental use .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects. Threshold effects have been observed, with certain dosages required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be further excreted from the body . The effects of this compound on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways and influence overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound can be targeted to the mitochondria through mitochondrial targeting sequences, where it enhances mitochondrial function and energy production . Additionally, the compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . The subcellular localization of this compound is essential for its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxolan-2-yl)thiazole typically involves the reaction of thiazole derivatives with dioxolane precursors. One common method is the transketalization of ketals with ethylene glycol, which can be a fast procedure yielding high purity products . Another approach involves the reaction of acetophenone thiazole with aldehydes in the presence of catalysts such as zinc oxide nanoparticles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents and optimized reaction conditions, are likely to be applied to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Dioxolan-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or ether .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)thiazole has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Comparison with Similar Compounds
Thiazole: A simpler structure with similar biological activities.
Dioxolane: Shares the dioxolane ring but lacks the thiazole ring.
Imidazole: Another heterocyclic compound with a nitrogen atom in the ring, often used in similar applications.
Uniqueness: 2-(1,3-Dioxolan-2-yl)thiazole is unique due to the combination of the thiazole and dioxolane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-10-5(7-1)6-8-2-3-9-6/h1,4,6H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRJZETZODTGOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569978 | |
Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24295-04-3 | |
Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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